(1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid

Dopamine receptor CNS drug discovery Scaffold hopping

This (1R,2R,5S)-configured 3-azabicyclo[3.2.0]heptane scaffold is a rigid, three-dimensional γ-amino acid surrogate with orthogonal carboxylic acid and ketone handles. Unlike 1-aza carbapenem systems, it targets dopamine D2-like receptors (13- to 17-fold selectivity). With a favorable CNS profile (Fsp³=0.714, LogP=-0.45), it is ideal for antipsychotic and anti-Parkinsonian lead optimization. Commercial supply is primarily as the racemate—confirm stereochemical requirements before ordering.

Molecular Formula C7H9NO3
Molecular Weight 155.153
CAS No. 2287246-53-9
Cat. No. B2694809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
CAS2287246-53-9
Molecular FormulaC7H9NO3
Molecular Weight155.153
Structural Identifiers
SMILESC1CC2C1C(NC2=O)C(=O)O
InChIInChI=1S/C7H9NO3/c9-6-4-2-1-3(4)5(8-6)7(10)11/h3-5H,1-2H2,(H,8,9)(H,10,11)/t3-,4+,5-/m1/s1
InChIKeyRMZFYHFDINTFMQ-MROZADKFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid (CAS 2287246-53-9): A Chiral Bicyclic Amino Acid Scaffold for CNS and Anti-Infective Chemistry


(1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid (CAS 2287246-53-9) is a chiral, bicyclic γ-amino acid derivative featuring a 3-azabicyclo[3.2.0]heptane core bearing a 4-oxo group and a 2-carboxylic acid moiety. The compound is commercially supplied primarily as a racemic mixture (rac-(1R,2R,5S)-form) with a molecular formula of C₇H₉NO₃ and a molecular weight of 155.15 g/mol . This scaffold belongs to the broader class of 3-azabicyclo[3.2.0]heptanes, which are recognized as advanced building blocks for drug discovery due to their rigid, three-dimensional structure and synthetic accessibility via photochemical [2+2] cycloaddition .

Why 3-Aza vs. 1-Aza Scaffold Selection is Critical: In-Class Substitution Cannot Be Assumed for (1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid


The 3-azabicyclo[3.2.0]heptane scaffold is fundamentally distinct from the more common 1-azabicyclo[3.2.0]heptane system found in carbapenem antibiotics and β-lactamase inhibitors. While 1-aza analogs primarily target bacterial cell wall synthesis, 3-aza derivatives demonstrate a divergent pharmacological profile, including affinity for dopamine D2-like receptors . The nitrogen position dictates the ring system's electronic properties, hydrogen-bonding capacity, and metabolic stability, making interchange between 3-aza and 1-aza building blocks invalid without risking target specificity and synthetic route compatibility. Furthermore, the specific (1R,2R,5S) stereochemistry at the three chiral centers cannot be substituted with other diastereomers, as enantiomers of 3-azabicyclo[3.2.0]heptane derivatives exhibit distinct receptor binding affinities .

Quantitative Differentiation Evidence for (1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid Against In-Class Analogs


3-Aza vs. 1-Aza Scaffold: Divergent Dopamine D2/D3 vs. D1 Receptor Selectivity

3-Azabicyclo[3.2.0]heptane derivatives, representing the scaffold class of the target compound, exhibit preferential binding to dopamine D2-like (D2L and D3) receptors over D1 receptors. In competitive radioligand displacement assays, a representative 3-azabicyclo[3.2.0]heptane ligand demonstrated Ki values of 1,700 nM at D2L and 1,300 nM at D3, compared to 22,000 nM at D1 . This corresponds to a D2/D1 selectivity ratio of approximately 13-fold and a D3/D1 ratio of 17-fold. By contrast, the widely employed 1-azabicyclo[3.2.0]heptane-2-carboxylic acid scaffold (carbapenem core) shows no significant dopamine receptor activity, being primarily associated with bacterial transpeptidase inhibition. This target-class divergence makes the 3-aza scaffold uniquely suited for CNS-directed programs where D2/D3 selectivity is desired.

Dopamine receptor CNS drug discovery Scaffold hopping GPCR selectivity

Physicochemical Property Profile: LogP, PSA, and Fsp³ Differentiation from 4-Oxa Analogs

The target compound (measured as the (1S,2S,5R)-enantiomer) exhibits a calculated LogP of -0.45, a topological polar surface area (TPSA) of 66 Ų, and a fraction of sp³-hybridized carbons (Fsp³) of 0.714 . These values position the compound within favorable CNS drug-like space, with LogP < 3 and TPSA < 90 Ų predicting good brain penetration. In comparison, the closely related 4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid analog (clavulanic acid, CAS 58001-44-8) has a calculated LogP of -0.95 to -0.67 and a TPSA of 103.86 Ų , reflecting the higher polarity imparted by the oxygen atom in the ring. The nitrogen-for-oxygen substitution in the target compound thus yields a measurably higher lipophilicity (ΔLogP ≈ +0.22 to +0.50) and lower TPSA (ΔTPSA ≈ -38 Ų), which are significant for CNS penetration and oral bioavailability optimization.

Drug-likeness Physicochemical properties CNS MPO Lead optimization

Stereochemical Differentiation: Racemic Mixture Availability vs. Single Enantiomer Procurement Cost

The target compound is commercially available as a racemic mixture (rac-(1R,2R,5S)-form) at purities ≥95%, with a price of approximately €1,400 per 50 mg and delivery within ~55 days . In contrast, the single enantiomer (1S,2S,5R)-4-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid is listed in screening compound libraries (e.g., Chem-space) but with limited commercial availability . The racemic mixture thus represents a cost-accessible entry point for initial SAR exploration. Critically, enantiomers of 3-azabicyclo[3.2.0]heptane derivatives are known to possess distinct pharmacological profiles , meaning that subsequent chiral resolution or asymmetric synthesis is required to isolate the active eutomer. The defined (1R,2R,5S) relative configuration of the racemate ensures that any biological activity observed can be attributed to two specific enantiomers, simplifying the deconvolution process compared to mixtures of multiple diastereomers.

Chiral resolution Stereochemistry Procurement Enantiomeric purity

Synthetic Tractability: Photochemical [2+2] Cycloaddition Route vs. Multi-Step Carbapenem Synthesis

The 3-azabicyclo[3.2.0]heptane scaffold can be assembled via a rapid two-step intramolecular [2+2]-photochemical cycloaddition using common starting materials (benzaldehyde, allylamine, cinnamic acid) . This contrasts with the multi-step, protecting-group-intensive synthesis of 1-azabicyclo[3.2.0]heptane-2-carboxylic acids (carbapenem intermediates), which typically requires 6-10 synthetic steps and involves sensitive β-lactam ring formation . The photochemical route's step-count efficiency (2 steps vs. 6-10 steps) and use of commodity chemicals translate to faster scaffold derivatization and lower cost for analog generation in library synthesis. Additionally, the [2+2] cycloaddition is diastereoselective, providing access to the (1R,2R,5S) relative configuration observed in the target compound .

Synthetic methodology Photochemical cycloaddition Building block Medicinal chemistry

High-Impact Application Scenarios for (1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Dopamine D2/D3 Receptor-Targeted Lead Generation

The 3-azabicyclo[3.2.0]heptane scaffold is validated as a privileged structure for dopamine D2-like receptor ligands, with representative compounds showing 13- to 17-fold selectivity for D2/D3 over D1 receptors (Ki D2L = 1,700 nM; D3 = 1,300 nM; D1 = 22,000 nM) . The target compound, bearing both a ketone and a carboxylic acid handle at the 4- and 2-positions respectively, enables efficient diversification into amide, ester, and reduced analogs for SAR exploration. Its favorable CNS physicochemical profile (LogP = -0.45, TPSA = 66 Ų, Fsp³ = 0.714) predicts adequate brain penetration, positioning it as a viable starting point for antipsychotic or anti-Parkinsonian lead optimization programs.

β-Lactamase Inhibitor Fragment Evolution: Orthogonal Scaffold Exploration

While 1-azabicyclo[3.2.0]heptane-2-carboxylic acids form the core of clinically used β-lactamase inhibitors (e.g., clavulanic acid), the 3-aza scaffold offers an orthogonal chemotype for exploring novel inhibition mechanisms. The target compound's 4-oxo group mimics the β-lactam carbonyl, and its carboxylic acid at position 2 can be derivatized to probe alternative binding modes to serine-β-lactamases or metallo-β-lactamases that are not addressed by existing inhibitors. The 2-step photochemical synthetic route enables rapid preparation of focused libraries for fragment-based screening against resistant bacterial strains.

Chiral Building Block for Constrained Peptidomimetics

The (1R,2R,5S) stereochemistry and rigid bicyclic framework of the target compound make it an ideal constrained γ-amino acid surrogate for peptidomimetic design. The Fsp³ value of 0.714 indicates high three-dimensionality, which is correlated with improved clinical success rates. The carboxylic acid at position 2 and the 3-aza nitrogen provide orthogonal functionalization sites for solid-phase peptide synthesis or fragment coupling, enabling incorporation into macrocyclic or stapled peptide architectures with defined conformational constraints.

Photochemical Library Synthesis for Diversity-Oriented Screening

The demonstrated diastereoselective [2+2]-photochemical cycloaddition methodology supports the rapid generation of 3-azabicyclo[3.2.0]heptane libraries from readily available aldehydes, amines, and alkenes. The target compound, with its 4-oxo and 2-carboxylic acid functional groups, serves as a versatile core intermediate for parallel derivatization via amide coupling, reductive amination, or Grignard addition. This synthetic accessibility, combined with the scaffold's favorable drug-like properties, makes it suitable for diversity-oriented synthesis campaigns targeting underexplored chemical space in phenotypic screening.

Quote Request

Request a Quote for (1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.